molecular formula C10H17ClN2O2 B3009882 3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride CAS No. 2305252-96-2

3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride

Cat. No.: B3009882
CAS No.: 2305252-96-2
M. Wt: 232.71
InChI Key: QHMBHKWOVOGGKZ-UHFFFAOYSA-N
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Description

3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O2 and its molecular weight is 232.71. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Properties and Antitumor Activity

  • Antitumor Activity: Piperazine-2,6-diones, similar to 3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride, exhibit significant antitumor activities against various cancers, including Lewis lung carcinoma, sarcoma, and leukemia. These compounds have been used in clinical trial combination therapy, suggesting their potential in cancer treatment. The mechanism of their effect on cell growth is an area of ongoing research (Mancilla et al., 2002).

Structural and Conformational Studies

  • Molecular Structure Analysis: Studies on structurally similar compounds, such as 3-methyl-2,6-dip-toylpiperidine-4-one, involve detailed structural analysis using techniques like X-ray diffraction. These analyses provide insights into the molecular conformation of such compounds, which is crucial for understanding their interaction with biological targets (Lakshminarayana et al., 2010).

Synthetic Methods and Derivatives

  • Synthetic Approaches: Research has been conducted on efficient synthesis methods for compounds like 3-(Pyrrolidin-1-yl)piperidine, closely related to this compound. These methods are crucial for producing large quantities for research and potential therapeutic applications (Smaliy et al., 2011).

Potential in Drug Development

  • Pharmacological Potential: Various substituted piperidines, akin to this compound, are being explored for their pharmacological activities. Their structural diversity and potential biological activities make them candidates for developing new therapeutic agents (Bachmann et al., 1951).

Enantiomeric Separation and Chirality

  • Chirality in Drug Action: Studies on the enantiomeric separation of piperidine-2,6-dione drugs using liquid chromatography highlight the importance of chirality in drug action. Understanding the enantiomeric properties of compounds like this compound is crucial for their potential therapeutic applications (Overbeke et al., 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines are frequently found in numerous drugs and serve as valuable and versatile synthetic intermediates in organic synthesis . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could potentially be used in the synthesis of new drugs in the future .

Properties

IUPAC Name

3-piperidin-2-ylpiperidine-2,6-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c13-9-5-4-7(10(14)12-9)8-3-1-2-6-11-8;/h7-8,11H,1-6H2,(H,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMBHKWOVOGGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCC(=O)NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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